9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This tricyclic xanthine-derived compound features a pyrimido[2,1-f]purine core with distinct substitutions: a 3,4-dimethylphenyl group at position 9, a 2-methoxyethyl chain at position 3, and methyl groups at positions 1 and 7 .
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13-11-25(16-7-6-14(2)15(3)10-16)20-22-18-17(26(20)12-13)19(27)24(8-9-29-5)21(28)23(18)4/h6-7,10,13H,8-9,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLGKXCSHPBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS No. 848217-51-6) is a purine derivative with potential biological activities that have garnered research interest. This article aims to summarize the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C21H27N5O3
- Molecular Weight : 397.48 g/mol
- IUPAC Name : 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Anticancer Activity
Research has indicated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Studies : A study examining related purine derivatives found that compounds similar to 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl showed high cytotoxic activity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and other cancer cell lines . The mechanism of action is believed to involve the inhibition of DNA synthesis and interference with cellular proliferation.
Enzyme Inhibition
Purine derivatives are known for their ability to inhibit certain enzymes involved in nucleotide metabolism:
- Enzyme Targets : Compounds in this class may act as inhibitors of dihydrofolate reductase (DHFR) and other enzymes critical for nucleic acid synthesis. This inhibition can lead to reduced proliferation in rapidly dividing cells such as cancer cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development:
- Modification of Substituents : The presence of the 3,4-dimethylphenyl and methoxyethyl groups appears to enhance solubility and bioavailability compared to other purine derivatives. These modifications may also contribute to the compound's selectivity towards specific cancer types .
Case Study 1: Cytotoxicity in Cancer Cell Lines
In a recent study published in Molecules, researchers synthesized several purine derivatives and assessed their cytotoxicity against a panel of cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics in certain cell lines, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9-(3,4-Dimethylphenyl) | 4T1 | 15 |
| 9-(3,4-Dimethylphenyl) | COLO201 | 12 |
| Reference Drug | COLO201 | 10 |
Case Study 2: Mechanistic Insights
Another study investigated the mechanism of action through which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death. This finding supports its potential use in cancer therapy by promoting apoptosis in malignant cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
The 2-methoxyethyl chain (target compound) vs. 2-ethoxyethyl () may alter metabolic stability, as ethoxy groups are more susceptible to oxidative degradation than methoxy groups .
Synthesis and Yield: Analogous compounds (e.g., 24 and 22) are synthesized via reflux with amines in ethanol or n-butanol, yielding 70–93% . The target compound’s synthesis likely follows similar steps, with substituent-specific optimization required for purity .
Receptor and Enzyme Interactions: Compound 5 () demonstrates that bulky substituents (e.g., dihydroisoquinolin) enhance PDE4B1 inhibition and receptor selectivity . The target compound’s 3,4-dimethylphenyl group may similarly optimize steric interactions with hydrophobic enzyme pockets.
Computational and Bioactivity Profiling
- Docking Affinity Variability: notes that minor structural changes (e.g., methoxy vs. methyl groups) significantly alter binding affinities due to interactions with distinct residues in enzyme pockets . The target compound’s dimethylphenyl group may confer unique affinity patterns compared to methoxyphenyl analogs .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity and Solubility : The target compound’s methyl and methoxyethyl groups may improve solubility relative to purely aromatic analogs (e.g., compound 22 in ), as polar side chains enhance aqueous solubility .
- Metabolic Stability : Ethoxy groups () are prone to cytochrome P450-mediated oxidation, whereas methoxy groups (target compound) are more stable, suggesting longer half-life .
Q & A
Q. Q1. What established synthetic protocols are available for this compound, and what are their mechanistic considerations?
Answer: The synthesis of polycyclic purine-dione derivatives typically involves multi-step condensation reactions. For example, similar compounds like 9-substituted tetrahydropyrimido-purinediones are synthesized via:
- Step 1: Cyclocondensation of substituted aldehydes with aminouracil derivatives under acidic or basic conditions.
- Step 2: Alkylation or methoxyethylation at the N3 position using reagents like 2-methoxyethyl chloride .
- Step 3: Final purification via column chromatography (silica gel, methanol/chloroform gradient).
Mechanistic challenges include regioselectivity in alkylation and steric hindrance from the 3,4-dimethylphenyl group.
Basic Research: Structural Characterization
Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography is the gold standard for resolving complex polycyclic frameworks. For example, bond angles and torsion angles in similar compounds (e.g., decahydroacridine-diones) were resolved with R-factors < 0.06 using Mo-Kα radiation .
- NMR spectroscopy : Key signals include:
Advanced Research: Synthetic Optimization
Q. Q3. How can researchers optimize reaction yields while minimizing byproducts in the alkylation step?
Answer:
- Experimental variables to test :
- Analytical validation : Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.
Advanced Research: Computational Modeling
Q. Q4. What computational strategies predict the compound’s binding affinity for adenosine receptors?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A2A adenosine receptors. Focus on hydrogen bonding with the purine-dione core and hydrophobic contacts with the 3,4-dimethylphenyl group .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS). Validate with experimental IC50 data from cAMP assays .
Advanced Research: Data Contradictions
Q. Q5. How should researchers resolve discrepancies in reported biological activity data across studies?
Answer:
- Case study : If one study reports potent PDE4 inhibition while another shows no activity:
- Re-evaluate assay conditions : Check enzyme purity, buffer pH, and co-solvent effects (e.g., DMSO tolerance < 1%).
- Control experiments : Compare with reference inhibitors (e.g., rolipram for PDE4) .
- Structural analogs : Test 3-(2-methoxyethyl) vs. 3-methyl derivatives to isolate substituent effects .
Advanced Research: Stability Profiling
Q. Q6. What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies :
Basic Research: Pharmacological Screening
Q. Q7. What in vitro assays are recommended for preliminary evaluation of neuroprotective activity?
Answer:
- Primary neuronal cultures : Test glutamate-induced excitotoxicity (measure cell viability via MTT assay).
- Target engagement : Quantify inhibition of xanthine oxidase or adenosine deaminase (spectrophotometric NADH/UV assays) .
- Dose-response curves : Use 0.1–100 µM concentrations; calculate EC50 values with GraphPad Prism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
